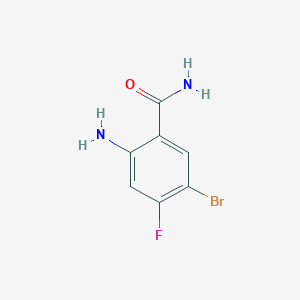

2-Amino-5-bromo-4-fluorobenzamide

Beschreibung

Significance within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a class of compounds recognized for their widespread presence in biologically active molecules and functional materials. dcu.iersc.org The inclusion of halogen atoms like fluorine and bromine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

The structure of 2-Amino-5-bromo-4-fluorobenzamide is a prime example of a polysubstituted aromatic ring, featuring an amino group, a bromine atom, and a fluorine atom all attached to the benzamide scaffold. This arrangement of functional groups is significant for several reasons:

Modulated Reactivity: The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating amino group, creates a unique electronic environment on the benzene (B151609) ring. This influences the reactivity and regioselectivity of further chemical transformations.

Versatile Reaction Sites: The presence of distinct reactive sites—the amino group, the aromatic ring susceptible to substitution, and the amide functionality—allows for a diverse range of chemical modifications, making it a versatile building block. bldpharm.com

Structural Foundation: The benzamide core is a common motif in medicinal chemistry, and the specific halogenation pattern of this compound provides a structural foundation for creating libraries of novel compounds for biological screening. dcu.iersc.org

Role as a Key Intermediate in Organic Synthesis and Medicinal Chemistry

The primary role of this compound is as a key intermediate—a molecular stepping stone—in the construction of more complex chemical entities. Its utility spans both academic and industrial research, particularly in the synthesis of potential therapeutic agents.

The strategic placement of the amino, bromo, and fluoro groups allows for sequential and controlled chemical reactions. For instance, the amino group can be readily transformed into a variety of other functional groups, while the bromine atom is a versatile handle for cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the forging of new carbon-carbon or carbon-heteroatom bonds, essential for building the intricate architectures of drug molecules.

Overview of Current Research Trajectories Involving this compound

A significant portion of current research utilizing this compound is directed towards the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP is a family of enzymes crucial for cellular processes, including DNA repair. nih.gov Inhibiting PARP, particularly PARP-1 and PARP-2, is a clinically validated strategy in cancer therapy, especially for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.

Research has demonstrated that benzimidazole (B57391) carboxamide derivatives, synthesized from intermediates like this compound, can be potent PARP inhibitors. nih.gov The synthesis of these complex inhibitors often involves multiple steps where the unique structure of the starting benzamide is critical for introducing the necessary chemical diversity and achieving the final target molecule. The development of novel PARP inhibitors continues to be an active area of investigation, with the goal of creating more potent and selective anticancer drugs. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-bromo-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZYEJQTKZHDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 2-Amino-5-bromo-4-fluorobenzamide

The direct synthesis of this compound primarily involves the formation of the amide group from a carboxylic acid precursor or the introduction of halogen atoms onto a pre-existing benzamide (B126) structure.

Amidation Reactions of Precursor Carboxylic Acids

A principal method for synthesizing this compound is through the amidation of its corresponding carboxylic acid, 2-amino-5-bromo-4-fluorobenzoic acid. This transformation is a fundamental reaction in organic chemistry where a carboxylic acid is converted into an amide. The process typically involves activating the carboxylic acid to make it more reactive towards ammonia (B1221849) or an amine.

The synthesis of the precursor, 2-amino-5-bromo-4-fluorobenzoic acid, can be achieved through various routes, such as the bromination and fluorination of appropriate aniline (B41778) or benzoic acid derivatives. For instance, the bromination of 2-fluoroaniline (B146934) followed by carboxylation can yield 4-amino-5-bromo-2-fluorobenzoic acid. smolecule.com

The amidation reaction itself can be carried out using several reagents. Common methods include the use of coupling agents like T3P (propane phosphonic acid anhydride) in the presence of a base such as pyridine. This system facilitates the formation of the amide bond between the carboxylic acid and an amine.

Halogenation Strategies on Related Benzamide Scaffolds

An alternative direct approach is the halogenation of a benzamide that already possesses some of the required substituents. For example, starting with a compound like 2-amino-4-fluorobenzamide, a bromination step can be employed to introduce the bromine atom at the 5-position. scbt.comsmolecule.com This regioselective bromination is crucial and often directed by the existing activating (amino) and deactivating (fluoro and amide) groups on the benzene (B151609) ring.

The reactivity of the starting benzamide is influenced by its functional groups. The amino group is strongly activating and ortho-, para-directing, while the fluorine and amide groups are deactivating. This interplay of electronic effects guides the incoming bromine to the desired position. Reagents like N-bromosuccinimide (NBS) are often used for such selective brominations.

Advanced Synthetic Techniques for this compound and its Analogues

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of complex molecules like this compound. These techniques often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. mdpi.comchemicaljournals.com These benefits include dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. chemicaljournals.comresearchgate.net The direct and efficient heating of the reaction mixture by microwaves can accelerate reactions that would otherwise require long periods of heating. mdpi.comchemicaljournals.com

In the context of benzamide synthesis, MAOS can be applied to both the amidation and halogenation steps. For instance, the amidation of a carboxylic acid can be completed in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net This technique is also valuable for synthesizing a variety of benzamide derivatives by allowing for rapid reaction condition screening and library generation. nih.govrsc.org

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Benzamide Synthesis | 2-3 hours | 5-10 minutes | Significant | chemicaljournals.com |

| Schiff's Base Formation | Several hours | 8-20 minutes | Notable | mdpi.com |

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex aromatic compounds. eie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For the synthesis of analogues of this compound, a bromo-substituted benzamide can be coupled with a boronic acid to introduce new aryl or alkyl groups. mdpi.com For example, a palladium catalyst can be used to couple 5-bromo-2-fluorobenzofuran (B8782360) with an arylboronic acid, selectively reacting at the C-Br bond while leaving a C-F bond intact. beilstein-journals.org

Palladium-Catalyzed Methods: Besides Suzuki-Miyaura coupling, palladium catalysts are used in other reactions like the Heck reaction, which forms a carbon-carbon bond between an alkene and an aryl halide. eie.gr These methods are crucial for functionalizing the benzamide scaffold.

Copper-Catalyzed Methods: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming carbon-nitrogen bonds. A chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids can be performed without the need to protect the carboxylic acid group. nih.gov This method allows for the direct synthesis of N-aryl and N-alkyl anthranilic acid derivatives, which are precursors to various benzamides. nih.gov

| Coupling Reaction | Catalyst System | Key Feature | Reference |

| Suzuki-Miyaura | Palladium-based | C-C bond formation, high functional group tolerance. | mdpi.com |

| Heck Reaction | Palladium-based | C-C bond formation with alkenes. | eie.gr |

| Ullmann Condensation | Copper-based | C-N bond formation, amination of aryl halides. | nih.gov |

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In benzamide synthesis, this translates to using environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent, employing catalyst-free conditions, or utilizing ultrasound irradiation are examples of green chemistry approaches. researchgate.net For instance, some benzamide derivatives can be synthesized via ultrasound irradiation in water without any catalyst. researchgate.net Another green approach involves the use of recyclable catalysts, such as magnetic nanoparticles, which can be easily separated from the reaction mixture and reused. rasayanjournal.co.in The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by reducing solvent waste and purification steps. nih.gov Furthermore, iodine-mediated domino protocols offer a metal-free and environmentally friendly alternative for synthesizing benzamides from ethylarenes. organic-chemistry.org

Solid-Phase Parallel Synthesis Methodologies

Solid-phase parallel synthesis has emerged as a powerful tool for the rapid generation of compound libraries for drug discovery. This technique offers several advantages, including the use of excess reagents to drive reactions to completion, simplified purification by washing the resin-bound products, and the potential for automation. ijpsr.com

In the context of this compound and related structures, solid-phase synthesis enables the efficient construction of diverse heterocyclic scaffolds. For instance, a solid-phase approach has been developed for the synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives. researchgate.net This methodology involves the initial attachment of a suitable linker to a solid support, followed by a series of chemical transformations to build the desired heterocyclic core. researchgate.net The key intermediate, a resin-bound 2-hydroxyphenylthiourea, is formed by the addition of an aminophenol to an isothiocyanate-functionalized resin. researchgate.net Cyclization of this intermediate, often facilitated by reagents like mercury(II) oxide, yields the polymer-bound 2-aminobenzo[d]oxazole. researchgate.net Subsequent functionalization of the amino group with various electrophiles, such as alkyl halides or acyl chlorides, followed by cleavage from the resin, provides a library of derivatized products. researchgate.netresearchgate.net This parallel synthesis approach allows for the creation of a multitude of analogs from a common intermediate, significantly accelerating the drug discovery process. mdpi.com

Table 1: Key Steps in Solid-Phase Synthesis of Benzo[d]oxazole Derivatives

| Step | Description | Reagents and Conditions |

| 1. Resin Functionalization | Introduction of an isothiocyanate group onto the solid support. | CS₂, Et₃N, p-TsCl, THF |

| 2. Thiourea Formation | Reaction of the isothiocyanate resin with 2-aminophenol. | 2-Aminophenol, Et₃N, 1,4-dioxane |

| 3. Cyclization | Formation of the 2-aminobenzo[d]oxazole core. | HgO, 1,4-dioxane |

| 4. Derivatization | Introduction of diverse functional groups. | Alkyl halides, t-BuOK, NMP or Acyl halides, LiHMDS, THF |

| 5. Cleavage | Release of the final products from the solid support. | TFA:CH₂Cl₂ |

This table is a generalized representation based on solid-phase synthesis principles and may not directly involve this compound but illustrates the applicable methodology.

Derivatization and Functionalization of the this compound Core

The this compound scaffold is readily amenable to a wide range of derivatization and functionalization reactions, leading to the synthesis of various heterocyclic systems with potential biological activities.

Synthesis of Substituted Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The 2-amino-benzamide moiety within the title compound is a key precursor for the construction of the quinazolinone ring system.

One common approach involves the cyclocondensation of the 2-aminobenzamide (B116534) with aldehydes or their equivalents. For example, a one-pot coupling of 2-aminobenzamides with aryl or alkyl aldehydes in the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under solvent-free mechanochemical conditions can yield substituted quinazolin-4(3H)-one derivatives in high yields. beilstein-journals.org This method is environmentally friendly and efficient. beilstein-journals.org

Another strategy involves the reaction of ortho-fluorobenzamides with amides, promoted by a base such as cesium carbonate (Cs₂CO₃), followed by an intramolecular cyclization to form the quinazolinone ring. nih.govacs.org This transition-metal-free approach provides an alternative route to both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.govacs.org The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govacs.org

The synthesis of 2,3,6-trisubstituted quinazolin-4-ones has also been reported, where a bromine atom is present at the 6-position, demonstrating the utility of bromo-substituted aminobenzamides in generating diverse quinazolinone libraries. biomedpharmajournal.org

Formation of Benzimidazole (B57391) and Other Heterocyclic Analogues

The 2-amino group of this compound can also participate in cyclization reactions to form other important heterocyclic systems, such as benzimidazoles. Benzimidazoles are another class of privileged structures in medicinal chemistry. researchgate.net

The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine derivative with an aldehyde or carboxylic acid. organic-chemistry.org In the context of the title compound, the amino group can react with a suitable reagent to form the imidazole (B134444) ring. For instance, a one-pot reaction of a 2-haloaniline with an aldehyde and an ammonia source, catalyzed by a nickel or copper catalyst, can lead to the formation of benzimidazoles. organic-chemistry.org

Furthermore, the bromine atom on the benzamide ring can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity. evitachem.com This allows for the synthesis of complex molecules where the benzamide core is linked to other aromatic or heteroaromatic systems.

Introduction of Diverse Functional Groups and Moieties

The reactivity of the amino group and the bromine atom in this compound allows for the introduction of a wide array of functional groups and moieties, further expanding its synthetic utility.

The amino group can be acylated, alkylated, or sulfonylated to introduce various substituents. researchgate.net For example, reaction with acyl chlorides or sulfonyl chlorides can yield the corresponding amides or sulfonamides. researchgate.net

The bromine atom is particularly valuable for introducing new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. evitachem.com This enables the attachment of aryl, heteroaryl, alkyl, and other groups to the benzamide core, significantly increasing the structural diversity of the resulting compounds.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The formation of quinazolinones from 2-aminobenzamides and aldehydes often proceeds through an initial condensation to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final quinazolinone product. beilstein-journals.org In the case of the DDQ-mediated synthesis, DDQ acts as the oxidant in the final aromatization step. beilstein-journals.org

The synthesis of quinazolinones from ortho-fluorobenzamides and amides is proposed to proceed via a base-promoted SNAr reaction. nih.govacs.org The base facilitates the nucleophilic attack of the amide nitrogen on the carbon bearing the fluorine atom, leading to the displacement of the fluoride (B91410) ion. This is followed by an intramolecular cyclization to form the quinazolinone ring. nih.govacs.org

The formation of benzimidazoles from ortho-phenylenediamines and aldehydes typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization. medcraveonline.com

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is essential for identifying the functional groups and vibrational modes of a molecule. For 2-Amino-5-bromo-4-fluorobenzamide, this analysis would provide key insights into its molecular structure. However, no experimental or theoretical vibrational spectra have been published in the searched resources.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR data for this compound is available in the public domain. A detailed analysis, which would typically involve assigning characteristic absorption bands for the amino (N-H), carbonyl (C=O), C-F, C-Br, and aromatic C-H and C=C vibrations, cannot be performed.

Raman Spectroscopy

Similarly, there is no published Raman spectroscopy data for this compound. Such data would complement FT-IR by providing information on the polarizability of bonds and is particularly useful for analyzing the aromatic ring and non-polar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. Despite extensive searches, no ¹H NMR, ¹³C NMR, or advanced NMR data for this compound could be located.

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed ¹H NMR spectral data, including chemical shifts, coupling constants, and integration for the aromatic protons and the protons of the amino and amide groups, are not available. This information is critical for confirming the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No ¹³C NMR spectrum for this compound has been reported in the searched literature. This technique would be instrumental in identifying all unique carbon environments within the molecule, including the carbonyl carbon and the aromatic carbons, further confirming the compound's structure.

Advanced Multi-dimensional NMR Techniques

Information from advanced multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, which help establish correlations between protons and carbons to definitively map the molecular structure, is also unavailable.

Due to the absence of the necessary spectroscopic data, no data tables or detailed research findings can be generated for this compound at this time.

Mass Spectrometry in Compound Verification (e.g., LCMS, HRMS, EI-MS)

Mass spectrometry is a cornerstone technique for verifying the molecular weight and elemental composition of a compound. Various ionization methods offer complementary information.

Liquid Chromatography-Mass Spectrometry (LCMS) is frequently employed to confirm the presence of the target molecule in a reaction mixture and assess its purity. google.com For related fluoro-quinazoline scaffolds, LCMS is a standard characterization method. arxiv.org In a typical analysis, the compound would be expected to show a prominent peak corresponding to its protonated form [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. The calculated exact mass for the protonated molecule of this compound, C₇H₇BrFN₂O⁺ ([M+H]⁺), is 232.9775, derived from the neutral monoisotopic mass of 231.9698 Da. Experimental HRMS data for similar molecules, such as N-(4-(2-amino-4-(5-bromo-1H-indol-3-yl) pyrimidin-5-yl) phenyl) pivalamide, show excellent agreement between calculated and found values, validating their proposed structures. mdpi.com

Electron Impact Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For related structures like 2-bromo-N-(2,4-difluorobenzyl)benzamide, EI-MS is used for characterization. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the amide group (CONH₂), bromine, and other fragments.

Interactive Table 1: Illustrative Mass Spectrometry Data for Related Bromo-Fluoro Compounds Please note: Data for the specific target compound is not publicly available in the cited sources. This table shows representative data for analogous structures to illustrate typical findings.

| Compound Name | Technique | Ion/Fragment | Calculated (m/z) | Found (m/z) | Reference |

| 2-Amino-5-bromo-3,4-difluorobenzamide | LCMS | [M+H]⁺ | 250.96 | 250.9 | arxiv.org |

| 1-(2-amino-5-bromo-4-fluorophenyl)ethan-1-one | LCMS | [M+H]⁺ | 232.0 | 232 | google.comepo.org |

| 2-bromo-N-(2,4-difluorobenzyl)benzamide | EI-MS | - | - | - | researchgate.net |

| N-(4-(2-amino-4-(5-bromo-1H-indol-3-yl) pyrimidin-5-yl) phenyl) propionamide | HRMS | [M+H]⁺ | 436.0767 | 437.0765 | mdpi.com |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its arrangement in the solid state. Although a specific crystal structure for this compound is not available in the searched literature, the analysis of closely related halogenated benzamides allows for a detailed prediction of its likely structural features. researchgate.netmdpi.com

Crystal Growth and Quality Assessment

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. mdpi.com Solvents such as dichloromethane, methanol, or 2-butanone (B6335102) have been successfully used for growing crystals of similar benzamide (B126) derivatives. mdpi.comresearchgate.net The quality of the crystals is assessed by their morphology, size, and optical clarity under a microscope before being subjected to diffraction analysis.

Unit Cell Parameters and Space Group Analysis

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (a, b, c, α, β, γ) and symmetry (space group) define the crystal lattice. Halogenated benzamides are known to crystallize in various systems, with monoclinic and orthorhombic being common. researchgate.netacs.org For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide crystallizes in the monoclinic P2₁/n space group, while dimorphs of 4-Fluoro-N-(2-fluorophenyl) benzamide exist in monoclinic P2₁ and orthorhombic Pca2₁ space groups. researchgate.netacs.org The specific parameters for this compound would be determined through single-crystal X-ray diffraction analysis. researchgate.net

Interactive Table 2: Example Unit Cell Parameters for Structurally Related Benzamides

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2-bromo-N-(2,4-difluorobenzyl)benzamide | Monoclinic | P2₁/n | 15.1112 | 4.8926 | 17.4796 | 91.167 | researchgate.net |

| 4-Fluoro-N-(2-fluorophenyl) benzamide (Needle form) | Orthorhombic | Pca2₁ | - | - | - | - | acs.org |

| 4-Fluoro-N-(2-fluorophenyl) benzamide (Plate form) | Monoclinic | P2₁ | - | - | - | - | acs.org |

| 2-amino-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide | Monoclinic | P2₁/c | 17.226 | 13.934 | 17.262 | 92.180 | researchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. The presence of amino (-NH₂) and amide (-CONH₂) groups facilitates the formation of strong hydrogen bonds. acs.org Typically, N-H···O hydrogen bonds link molecules into chains or dimers, a common motif in benzamide structures. researchgate.netresearchgate.net

In addition to these strong interactions, weaker contacts play a crucial role in stabilizing the three-dimensional architecture. These include:

C-H···O and C-H···F interactions : These are frequently observed in fluorinated organic compounds. acs.org

Halogen bonds : The bromine atom can act as a Lewis acid, participating in C-Br···O or C-Br···π interactions. researchgate.netnih.gov

π-π stacking : Interactions between the aromatic rings of adjacent molecules can further stabilize the crystal lattice.

Conformational Analysis of the Solid State

The conformation of the molecule in the crystal is determined by the torsion angles between the aromatic ring and the amide group. In many benzamides, the molecule adopts a largely planar conformation, which is often stabilized by an intramolecular hydrogen bond between the amide proton and an adjacent atom, such as the ortho-fluorine (N-H···F). mdpi.com The planarity can be influenced by the steric and electronic effects of the substituents on the phenyl ring. dcu.ie The dihedral angles between the phenyl ring and the amide plane in related structures are typically modest, indicating a relatively planar molecular geometry. mdpi.com

Thermal Analysis Techniques (e.g., TGA/DTA)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a compound.

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.

DTA/DSC detects thermal events like melting, crystallization, and solid-solid phase transitions by measuring the temperature difference between a sample and a reference. acs.org A patent for a related compound describes a typical DSC analysis performed under a nitrogen atmosphere with a heating rate of 10 °C/min. epo.org

For a crystalline solid like this compound, a typical DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The TGA curve would likely show a stable plateau up to a high temperature, followed by a sharp drop in mass upon thermal decomposition. evitachem.com

Computational Chemistry and Theoretical Modeling Studies

Chemoinformatics and QSAR/3D-QSAR Analysis:No Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR studies have been published, which would be essential for predicting the biological activity or properties of this compound based on its structure.

This lack of foundational computational research highlights an opportunity for future studies to characterize the physicochemical and electronic properties of 2-Amino-5-bromo-4-fluorobenzamide, which could, in turn, inform its potential applications.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new molecules.

Despite the existence of QSAR studies for various benzamide (B126) derivatives targeting proteins like FtsZ and Rho-associated kinase-1 (ROCK1), a review of the available scientific literature indicates that no specific QSAR models have been developed for this compound. nih.govtandfonline.com Such studies typically require a dataset of multiple, structurally related compounds with measured biological activity against a specific target, which is not publicly available for this particular compound.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that provide detailed three-dimensional insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its biological activity. mdpi.comtandfonline.com These analyses produce contour maps that guide the modification of molecules to enhance their desired properties. nih.gov

While CoMFA and CoMSIA have been successfully applied to various sets of benzamide derivatives to understand their interactions with targets such as the mGluR5 receptor and the FtsZ protein, there are no published studies in the reviewed literature that specifically apply these methods to this compound. nih.govnih.gov The development of CoMFA or CoMSIA models is contingent on having a series of active analogues to build a predictive model, which is not available for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, elucidating the binding mode and affinity.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

While direct molecular docking studies for this compound are not detailed in available research, its structural isomer, 2-amino-5-bromo-3-fluorobenzamide (B11757746), has been utilized as a chemical precursor in a sophisticated de novo drug design project. arxiv.orgarxiv.org This project, named LAMBDAZERO, employed a generative active learning approach to discover novel, synthesizable small-molecule inhibitors of the enzyme soluble Epoxide Hydrolase 2 (sEH). arxiv.org

The LAMBDAZERO methodology relies heavily on molecular docking to evaluate the binding of computationally generated molecules to the target protein. arxiv.org In this context, while the precursor itself was not the final docked ligand, its chemical scaffold was foundational to the synthesis of the designed inhibitors. The final validated inhibitors were predicted to occupy a different position in the sEH binding pocket compared to the native ligand, demonstrating the power of the design process to explore novel binding modes. arxiv.org

Identification of Key Amino Acid Interactions

The identification of specific amino acid residues that are critical for ligand binding is a primary outcome of molecular docking analysis. In the LAMBDAZERO study, which used a scaffold derived from the isomeric precursor 2-amino-5-bromo-3-fluorobenzamide, the binding mode of a resulting potent inhibitor, UM0152608, was analyzed. arxiv.org

The docking pose of this designed inhibitor within the sEH protein (PDB: 4jnc) highlighted interactions with key amino acid residues. Although these specific interactions are for the designed inhibitor and not the precursor benzamide, they illustrate the types of contacts that molecules derived from this scaffold can make. The labeled residues in the binding pocket provide a roadmap for understanding the structural basis of inhibition for this class of compounds. arxiv.org

Protein Structure-Based De Novo Design Approaches

Protein structure-based de novo design is a computational strategy for designing novel molecules that fit into the binding site of a target protein. The LAMBDAZERO project serves as a prime example of this approach. arxiv.orgarxiv.org It utilizes deep reinforcement learning to search the vast chemical space for molecules with desired properties, such as high binding affinity (predicted by docking scores) and synthesizability. arxiv.org

The process begins with chemical building blocks that are combined through defined actions to "grow" new molecules. These generated molecules are then rapidly assessed using a computationally inexpensive surrogate model for their docking score. The most promising candidates are then subjected to more rigorous and computationally expensive docking simulations. arxiv.org This active learning loop allows for an exponential speedup in the discovery of novel and potent inhibitors. arxiv.org The use of 2-amino-5-bromo-3-fluorobenzamide as a starting material for a synthesized library based on a scaffold discovered by LAMBDAZERO validates the real-world applicability of this de novo design process. arxiv.orgarxiv.org

Prediction of Pharmacokinetic Properties (ADMET)

The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These predictions help to identify compounds with favorable drug-like properties and avoid costly failures in later development stages. Several key physicochemical properties of this compound have been calculated computationally and are available through chemical supplier databases. chemscene.com These parameters are fundamental for predicting a compound's pharmacokinetic behavior.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 233.04 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 69.11 Ų | chemscene.com |

| LogP (Octanol-water partition coefficient) | 1.2693 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Computational Assessment of Absorption and Distribution Potential

The potential for a compound to be absorbed and distributed effectively within a biological system is evaluated computationally by predicting several key physicochemical parameters. These descriptors help determine how a molecule will interact with biological membranes and fluids. Important factors include lipophilicity (Log P), topological polar surface area (TPSA), water solubility, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five.

High oral absorption is often predicted for molecules that meet these criteria. For instance, a low TPSA (typically under 140 Ų) is associated with good cell membrane permeability. Lipophilicity, measured as Log P, influences both absorption and distribution, with optimal values generally falling within a specific range to balance solubility and membrane penetration.

While a complete dataset for this compound is not published, data for closely related analogs provide insight into the expected properties.

| Parameter | 2-Amino-5-bromobenzamide nih.gov | 4-Amino-2-fluorobenzamide nih.gov | 2-Amino-5-fluorobenzamide ambeed.com |

|---|---|---|---|

| Molecular Formula | C₇H₇BrN₂O | C₇H₇FN₂O | C₇H₇FN₂O |

| Molecular Weight (g/mol) | 215.05 | 154.14 | 154.14 |

| XLogP3 | 1.3 | 0.6 | 0.39 |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | 69.1 Ų | 69.11 Ų ambeed.com |

| Hydrogen Bond Donors | 2 | 2 | 2 ambeed.com |

| Hydrogen Bond Acceptors | 2 | 2 | 2 ambeed.com |

| Rotatable Bonds | 1 | 1 | 1 ambeed.com |

Metabolic Stability Prediction (In silico)

In silico metabolic stability prediction focuses on identifying which enzymes are likely to metabolize a compound and at what rate. A compound that is metabolized too quickly may be cleared from the body before it can exert its therapeutic effect. The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family. nih.govacs.org

Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. jst.go.jp The introduction of a fluorine atom into a molecule is a well-known strategy in medicinal chemistry intended to enhance metabolic stability by blocking potential sites of metabolism. acs.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage.

A computational analysis for this compound would assess its potential as an inhibitor for key CYP enzymes. A prediction of "non-inhibitor" for these isoforms would suggest a lower likelihood of the compound causing drug-drug interactions.

| CYP450 Isoform | Predicted Interaction for a Favorable Profile |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Non-inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Non-inhibitor |

This table represents the desired predictive outcomes for a compound with good metabolic stability and low potential for drug-drug interactions; specific predicted data for this compound is not available in the cited literature.

Preclinical Biological Investigations and Pharmacological Potential

In Vitro Biological Activity Profiling

Enzyme Inhibition Assays

The inhibitory potential of 2-Amino-5-bromo-4-fluorobenzamide against several key enzymes has been a subject of investigation. Notably, its effects on cyclooxygenase (COX) enzymes and Factor XIa have been explored. While specific inhibitory concentration (IC₅₀) values for this compound against COX-1 and COX-2 are not extensively detailed in the available literature, related benzamide (B126) derivatives have been studied for their anti-inflammatory properties, which are often mediated through COX inhibition.

Derivatives of this compound have been investigated as Factor XIa inhibitors. Factor XIa is a crucial enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a therapeutic strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.

Receptor Binding Studies

The interaction of this compound with neurotransmitter receptors and transporters has also been evaluated to determine its potential in the central nervous system. Studies have shown its affinity for the serotonin (B10506) transporter (SERT), the dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A). These targets are implicated in the pathophysiology of various psychiatric and neurological disorders. The binding affinities, often expressed as the inhibition constant (Ki), provide a measure of the compound's potency at these specific sites.

Cytotoxic Evaluation against Cancer Cell Lines

The cytotoxic potential of this compound and its derivatives has been assessed against a panel of human cancer cell lines. These studies are fundamental in the early stages of anticancer drug discovery. The cell lines investigated include A549 (lung carcinoma), HeLa (cervical cancer), MDA-MB-231 (triple-negative breast cancer), and MCF-7 (estrogen receptor-positive breast cancer). The results of these assays, typically reported as the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀), indicate the compound's potency in inhibiting cancer cell proliferation.

DNA Interaction Studies

To elucidate the potential mechanism of its anticancer activity, studies have been conducted to examine the interaction of this compound with DNA. These investigations explore the possibility of the compound acting as a DNA intercalator, where it inserts itself between the base pairs of the DNA double helix, or as a nuclease agent, which can cleave the phosphodiester bonds of the DNA backbone. Such interactions can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Mechanism of Action Studies (Preclinical)

Signal Transduction Pathway Modulation

Beyond direct target engagement, the effect of this compound on intracellular signaling pathways has been a focus of preclinical research. The modulation of these pathways can have profound effects on cell fate, including proliferation, survival, and death. Understanding how this compound alters key signaling cascades is crucial for deciphering its comprehensive mechanism of action and for identifying potential biomarkers for its activity. Research in this area investigates the compound's influence on various kinases, transcription factors, and other signaling molecules that are often dysregulated in disease states.

Comprehensive Search Reveals Lack of Publicly Available Preclinical Data for this compound

Following an extensive review of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available information regarding the preclinical pharmacological properties of the chemical compound this compound. While the compound is documented as a chemical intermediate, detailed studies on its specific biological activity, efficacy in disease models, and pharmacokinetic profile are not present in the accessible literature.

The compound this compound has been cited in patent literature as a reactant in the synthesis of more complex molecules intended for therapeutic use. For instance, a patent application describes its use in the preparation of potential agents for the treatment of spinal muscular atrophy google.com. This indicates the compound's availability and utility in synthetic chemistry.

However, dedicated research into its own pharmacological potential, as outlined in the requested article structure, appears to be unpublished. The search for data on target engagement assays, in vivo efficacy studies in models of disease such as inflammation or pain, pharmacokinetic profiling in animal models, prodrug strategies, and structure-activity relationship (SAR) studies, including the effects of positional isomers, did not yield any specific results for this compound itself.

General research on related chemical classes, such as fluorinated benzamides and other ring-substituted aromatic amides, highlights the broad biological interest in these types of molecules. Studies on these related compounds explore their potential as inhibitors of various enzymes or as agents with anti-inflammatory or anti-cancer properties nih.govresearchgate.net. The inclusion of fluorine is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity nih.govekb.egnih.gov. Nevertheless, this general information on related structures cannot be extrapolated to definitively describe the specific properties of this compound without direct experimental evidence.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Substituent Effects on Potency and Selectivity

The specific arrangement and nature of substituents on a pharmacologically active scaffold are critical determinants of its potency and selectivity towards its biological target. In the context of benzamide derivatives, including structures related to this compound, medicinal chemistry campaigns have systematically explored how modifying substituents on the phenyl ring and at the amide functional group can modulate biological activity.

Alterations to the substitution pattern on the aromatic ring can profoundly impact inhibitor potency. For instance, in a series of compounds designed as bromodomain inhibitors, the introduction of a fluorine atom at the 5-position of a phenyl ring led to an increase in potency against the second bromodomain (BD2) of the bromodomain and extra-terminal domain (BET) family of proteins. acs.org Conversely, placing the fluorine at the 2-position resulted in a decrease in BD2 potency when compared to the unsubstituted parent compound. acs.org Further studies on other scaffolds have shown that while electron-withdrawing groups like chloride are tolerated at various positions on the phenyl ring, they may not offer a significant advantage over the unsubstituted analog. acs.org

In the development of inhibitors for tumor-associated carbonic anhydrases (CAs), a 4-fluorobenzamide (B1200420) derivative was identified as a potent inhibitor of the CA XII isoform. acs.org The investigation into other halogen substituents at the 4-position revealed that changing the fluorine to chlorine, bromine, or iodine resulted in a decrease in potency. acs.org Interestingly, moving the bromo and iodo substituents from the 4-position to the 2-position led to a more than eight-fold increase in activity against CA XII. acs.org However, for the CA IX isoform, the 4-chlorobenzamide (B146232) derivative showed the poorest inhibition among the tested compounds. acs.org

The nature of the amide group also plays a crucial role in determining activity and selectivity. The importance of the secondary amide (NH) was highlighted in one study where its replacement with a tertiary amide led to a reduction in potency. acs.org Extending a methyl amide to an ethyl amide was found to restore selectivity but at the cost of reduced potency. acs.org Further modifications of the amide substituent, such as the introduction of a hydroxyl group to create an ethyl alcohol moiety, maintained potency and selectivity but were detrimental to permeability. acs.org Replacing this hydroxyl with an amine group did not significantly affect potency or selectivity but resulted in reduced permeability, likely due to the polar nature of the protonated amine. acs.org

The following table summarizes the observed effects of various substituents on the potency and selectivity of benzamide-related scaffolds.

| Scaffold/Target | Substituent Modification | Observed Effect on Potency/Selectivity | Reference |

| Bromodomain Inhibitor | Introduction of Fluorine at 2-position | Reduction in potency at BD2 | acs.org |

| Bromodomain Inhibitor | Introduction of Fluorine at 5-position | Increase in potency at BD2 | acs.org |

| Bromodomain Inhibitor | Homologation from Methyl Amide to Ethyl Amide | Reduced BD2 potency, but restored selectivity | acs.org |

| Carbonic Anhydrase XII Inhibitor | Change of 4-Fluoro to 4-Chloro, 4-Bromo, or 4-Iodo | Decrease in potency | acs.org |

| Carbonic Anhydrase XII Inhibitor | Relocation of Bromo/Iodo from 4-position to 2-position | >8-fold increase in activity | acs.org |

| B-RafV600E Kinase Inhibitor | Lipophilic groups (Halogen, Cyano, Methoxy) at meta/para position of terminal phenyl ring | Generally beneficial for improving potency | psu.edu |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for optimizing drug-like properties by substituting one functional group or atom with another that has similar physical or chemical properties, leading to analogous biological activity. drughunter.comnih.gov This approach is used to enhance potency, selectivity, and pharmacokinetic profiles, or to circumvent toxicological issues. nih.gov Bioisosteres can be classified as classical (atoms or groups with the same valency and similar size) or non-classical (functional groups with different numbers of atoms but which elicit a similar biological response). sci-hub.se

For a molecule like this compound, several bioisosteric replacements could be envisioned to modulate its properties.

Hydrogen/Halogen Replacement: The substitution of a hydrogen atom with fluorine is a common monovalent bioisosteric replacement. u-tokyo.ac.jp Fluorine's small size, high electronegativity, and ability to form strong bonds with carbon can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding interactions. sci-hub.se In the context of the 4-fluorobenzamide moiety, the fluorine atom itself is a bioisosteric replacement for hydrogen, often employed to improve metabolic stability or enhance binding affinity.

Phenyl Ring Bioisosteres: The phenyl ring is ubiquitous in drug molecules, but its replacement with other cyclic systems can be advantageous for improving properties like solubility or for exploring new intellectual property space. drughunter.com Heterocycles are frequently used as bioisosteres for the phenyl ring. nih.govsci-hub.se For instance, replacing the benzene (B151609) ring of a benzamide with a thiophene (B33073) ring is a classic example of bioisosterism, as these two rings are of similar size and shape. sci-hub.se In some cases, even a non-aromatic cyclohexyl ring has been shown to be an acceptable replacement for a phenyl ring. sci-hub.se

The table below illustrates potential bioisosteric replacements relevant to the functional groups found in this compound.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

| Hydrogen | Fluorine | Enhance metabolic stability, alter electronics, improve binding affinity | u-tokyo.ac.jpsci-hub.se |

| Phenyl Ring | Thiophene Ring | Similar size and shape, alters electronic properties | sci-hub.se |

| Phenyl Ring | Pyridine Ring | Introduce hydrogen bond acceptor, modify solubility and basicity | nih.gov |

| Phenyl Ring | Cyclohexyl Ring | Increase sp3 character, alter lipophilicity and conformational flexibility | sci-hub.se |

| Amide (-CONH-) | Reverse Amide (-NHCO-) | Alter hydrogen bonding pattern and metabolic stability | drughunter.com |

| Amide (-CONH-) | 1,2,4-Triazole | Increase metabolic stability, serve as a rigid scaffold | researchgate.net |

These examples of substituent modulation and bioisosteric replacement from related compound series provide a framework for the rational design of novel analogs based on the this compound scaffold to optimize its pharmacological profile.

Applications and Future Research Trajectories

2-Amino-5-bromo-4-fluorobenzamide as a Versatile Synthetic Synthon for Diverse Chemical Structures

The chemical scaffold this compound is a valuable building block, or synthon, for creating a wide array of more complex molecules. Its structure, featuring an amine group, a bromine atom, and a fluorine atom on a benzamide (B126) core, allows for a variety of chemical reactions. These reactions can be used to synthesize heterocyclic compounds, which are ring structures containing atoms of at least two different elements, and are common in pharmaceuticals. For instance, the amine group can react with other molecules to form new rings. researchgate.netamazonaws.com The bromine atom is particularly useful for cross-coupling reactions, a powerful class of reactions in organic chemistry that forms new carbon-carbon bonds. nih.gov

The strategic placement of the bromine and fluorine atoms on the aromatic ring influences the reactivity of the molecule, allowing for regioselective synthesis, where reactions occur at a specific position on the molecule. nih.gov This control is crucial for building complex molecular architectures with desired properties. The benzamide moiety itself is a common feature in many biologically active compounds. researchgate.netresearchgate.net

Below is a table summarizing the reactive sites of this compound and their potential transformations:

| Reactive Site | Type of Reaction | Potential Products |

| Amino Group (-NH2) | Cyclization, Amidation | Heterocyclic compounds, Substituted amides |

| Bromine Atom (-Br) | Cross-coupling reactions | Biaryl compounds, Substituted benzamides |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Further functionalized benzamides |

Development of Novel Therapeutic Agents Based on the Benzamide Scaffold

The benzamide structure is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. researchgate.netnih.gov This makes benzamide derivatives, including those synthesized from this compound, promising candidates for the development of new drugs. researchgate.netmdpi.com

Substituted benzamides have shown a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer effects. researchgate.netmdpi.comnih.govnih.gov For example, some benzamide derivatives act as inhibitors of enzymes like lysine (B10760008) deacetylases (KDACs), which are implicated in cancer. nih.gov Others have been designed as antagonists for the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. nih.gov The specific substituents on the benzamide ring play a crucial role in determining the compound's biological activity and target selectivity. mdpi.com

The development of new therapeutic agents from the benzamide scaffold often involves a process of rational drug design, where the structure of the molecule is systematically modified to optimize its interaction with a specific biological target. researchgate.netmdpi.com This can involve creating a series of related compounds and testing their activity to establish a structure-activity relationship (SAR), which helps to guide the design of more potent and selective drugs. nih.gov

The following table highlights some therapeutic areas where benzamide derivatives have shown promise:

| Therapeutic Area | Example Target | Reference |

| Oncology | Lysine Deacetylases (KDACs), PD-1/PD-L1 | nih.govnih.gov |

| Central Nervous System | Dopamine (B1211576) and Serotonin (B10506) Receptors | mdpi.comnih.govnih.govnih.gov |

| Infectious Diseases | Viral Capsid Proteins | mdpi.com |

| Osteoporosis | Cathepsin K | acs.org |

Advanced Characterization Method Development for Halogenated Aromatics

The accurate characterization of halogenated aromatic compounds like this compound is essential for understanding their properties and behavior. A variety of advanced analytical techniques are employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure, including the position of substituents on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amide and amine groups. spectroscopyonline.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. chromatographyonline.comspectroscopyonline.com

Chromatographic Methods:

Gas Chromatography (GC) and Liquid Chromatography (LC): These techniques are used to separate the compound from mixtures and are often coupled with mass spectrometry (GC-MS or LC-MS) for enhanced detection and identification. chromatographyonline.comrestek.comresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater separation power for complex samples of halogenated compounds. acs.org

Crystallographic Methods:

X-ray Crystallography: This powerful technique can determine the precise three-dimensional arrangement of atoms in a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions. dcu.ienih.govresearchgate.net

The presence of both bromine and fluorine atoms in this compound presents unique analytical challenges and opportunities. For instance, the isotopic pattern of bromine in mass spectrometry can be a distinctive marker for identification. Nontarget analysis methods using high-resolution mass spectrometry (HRMS) are being developed to screen for and identify a wide range of halogenated organic pollutants in complex samples. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Applications of AI and ML in the context of compounds like this compound include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. mdpi.comnih.govaip.org This includes predicting efficacy, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). nih.govacs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. strategicallies.co.ukacs.org These models can learn the underlying patterns in chemical space and generate novel scaffolds or optimize existing ones, such as the benzamide core.

Synthesis Planning: AI can assist in planning the most efficient synthetic routes to produce a target molecule, saving time and resources in the laboratory. strategicallies.co.ukmit.edu

Virtual Screening: AI-powered virtual screening can rapidly evaluate vast libraries of virtual compounds to identify those most likely to be active against a specific biological target. mdpi.com

By leveraging computational modeling and AI, researchers can more effectively explore the vast chemical space around the this compound scaffold. ontosight.ai This can lead to the faster identification of lead compounds with improved therapeutic potential and a higher probability of success in clinical development. mdpi.comontosight.ai The integration of AI with traditional experimental approaches is creating a powerful new paradigm in drug discovery. nih.gov

| AI/ML Application | Description | Impact on Drug Discovery |

| Predictive Modeling | Using algorithms to forecast the properties of molecules. nih.govaip.org | Reduces the need for extensive initial experimental testing. acs.org |

| De Novo Design | Generating novel molecular structures with desired characteristics. strategicallies.co.ukacs.org | Expands the accessible chemical space for new drug candidates. |

| Synthesis Planning | Predicting optimal chemical reaction pathways. strategicallies.co.ukmit.edu | Accelerates the production of new compounds for testing. |

| Virtual Screening | Computationally filtering large compound libraries for potential hits. mdpi.com | Increases the efficiency of identifying promising drug candidates. |

Q & A

Basic: What are the standard synthetic routes for 2-amino-5-bromo-4-fluorobenzamide, and how can intermediates be characterized?

A common approach involves bromination of a fluorinated benzamide precursor. For example, selective bromination at the 5-position can be achieved using under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Key intermediates like 4-fluoro-2-aminobenzamide should be purified via recrystallization or column chromatography and characterized using , , and LC-MS to confirm regioselectivity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation caused by halogen substituents?

Single-crystal X-ray diffraction using programs like SHELXL is critical for resolving structural ambiguities. For example, bromine and fluorine atoms may induce torsional strain or disorder in the benzamide backbone. Refinement against high-resolution data (e.g., entries) allows precise modeling of anisotropic displacement parameters and hydrogen bonding networks, which are essential for understanding solid-state packing effects .

Basic: What analytical techniques are recommended for assessing purity and stability of this compound?

HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for purity assessment. Stability studies under varying temperatures and humidity levels should be monitored via to detect decomposition products like dehalogenated derivatives or hydrolysis byproducts. Store the compound in anhydrous conditions at to minimize degradation .

Advanced: How can computational methods predict reactivity trends in bromine-fluorine substituted benzamides?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the bromine (electron-withdrawing) and fluorine (ortho/para-directing) substituents. Fukui indices and molecular electrostatic potential maps help predict sites for electrophilic/nucleophilic attacks, aiding in designing derivatives for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Basic: What safety protocols are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. In case of exposure, rinse with water and seek medical attention. Waste disposal must follow protocols for halogenated organic compounds .

Advanced: How to address contradictions in spectroscopic data during structure elucidation?

Discrepancies between experimental and predicted NMR shifts (e.g., due to solvent effects or hydrogen bonding) can be resolved using 2D techniques like and . For mass spectrometry, high-resolution ESI-MS or MALDI-TOF confirms molecular ion consistency. Cross-validate with IR spectroscopy for functional group verification (e.g., amide C=O stretch at ) .

Advanced: What strategies optimize bromine retention during functional group transformations?

Bromine loss during reactions (e.g., amidation or hydrolysis) can be minimized by using mild conditions: low temperatures () and non-nucleophilic bases (e.g., ). Monitor reaction progress via TLC or in-situ FTIR to avoid over-reaction. Post-reaction quenching with stabilizes intermediates .

Basic: How to design a scalable synthesis route for gram-scale production?

Optimize solvent systems (e.g., DMF for solubility) and catalyst loading (e.g., for cross-coupling). Use flow chemistry for exothermic steps (e.g., bromination) to improve yield and reproducibility. Process analytical technology (PAT) like ReactIR ensures real-time monitoring .

Advanced: What crystallographic challenges arise from polymorphism in halogenated benzamides?

Polymorph screening (e.g., solvent-drop grinding) identifies stable forms. Twinning or pseudo-symmetry in crystals complicates refinement; use PLATON’s TWINLAW or CELL_NOW for data integration. High-pressure crystallization may stabilize desired polymorphs for pharmaceutical applications .

Advanced: How to evaluate bioactivity of this compound derivatives in drug discovery?

Design assays targeting enzymes like kinases or proteases. Use SPR (surface plasmon resonance) for binding affinity studies. ADMET predictions (e.g., SwissADME) assess pharmacokinetic profiles. Compare bromine/fluorine analogs to study halogen bonding’s role in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.